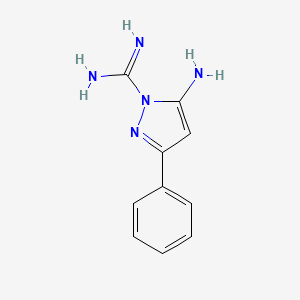

![molecular formula C16H12BrN3O B5569316 1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BQ-123 and is a selective endothelin A (ETA) receptor antagonist.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various methods, demonstrating the versatility and reactivity of these compounds in forming complex structures with potential applications in medicinal chemistry and materials science. For example, Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing hexahydropyrazoloquinolinones and pyrazoloquinazolinones, highlighting the ability to tune chemical reactions to yield specific tricyclic condensation products. This methodological versatility underscores the compound's utility in creating diverse molecular frameworks for further exploration in pharmaceuticals and materials (Chebanov et al., 2008).

Biological Activities

The quinazoline nucleus is embedded in various biologically active compounds, including alkaloids, drugs, antibiotics, and agrochemicals. Hiral S. Tailor (2012) synthesized novel heterocyclic compounds derived from 6-Bromo-2-phenyl-4-H-3,1-benzoxazin-4-one, demonstrating antimicrobial properties. This work underscores the potential of quinazoline derivatives in contributing to the development of new antimicrobial agents (Hiral S. Tailor, 2012).

Mechanochemical Synthesis

Recent studies have explored solvent-free mechanochemical methods to synthesize quinazoline derivatives, further broadening the scope of their synthesis and potential applications. Shyamal Kanti Bera et al. (2022) used 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, showcasing an environmentally friendly approach to generating these compounds (Shyamal Kanti Bera et al., 2022).

Anticancer and Antimicrobial Potentials

Quinazoline derivatives have shown promise in anticancer and antimicrobial applications. Antypenko et al. (2012) described the heterocyclization of 5-(2-aminophenyl)-1H-tetrazole leading to tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, which exhibited significant antibacterial, antifungal, and antitumor activities, highlighting the therapeutic potential of quinazoline-based compounds (Antypenko et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While quinazoline derivatives are known for their biological activities, the specific safety and hazard information for “1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” is not available in the retrieved sources .

Orientations Futures

Given the diverse biological activities of quinazoline derivatives, future research could focus on exploring the potential applications of “1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” in various fields such as medicine, biology, and pesticides . Additionally, further studies could investigate the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound.

Propriétés

IUPAC Name |

1-[3-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c1-10(21)11-3-2-4-13(7-11)20-16-14-8-12(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLSKRHPNIUXLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

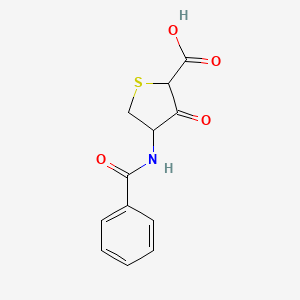

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

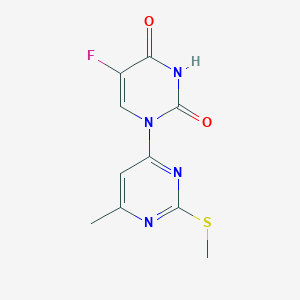

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

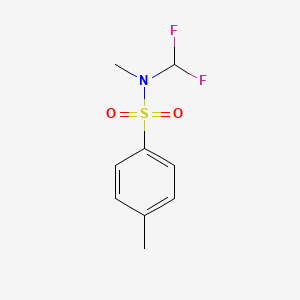

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)